molecular formula C7H9BrO4 B14547642 Dimethyl 2-(bromomethyl)but-2-enedioate CAS No. 61784-44-9

Dimethyl 2-(bromomethyl)but-2-enedioate

Cat. No.: B14547642
CAS No.: 61784-44-9
M. Wt: 237.05 g/mol
InChI Key: YJVJKHGQCFLAEB-UHFFFAOYSA-N
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Description

Dimethyl 2-(bromomethyl)but-2-enedioate is an organic compound with the molecular formula C7H9BrO4. It is a dimethyl ester derivative of 2-(bromomethyl)but-2-enedioic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(bromomethyl)but-2-enedioate can be synthesized through the bromination of dimethyl fumarate. The reaction typically involves the addition of bromine to dimethyl fumarate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(bromomethyl)but-2-enedioate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form dimethyl 2-(methyl)but-2-enedioate.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or methanol at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Reduction Reactions: The major product is dimethyl 2-(methyl)but-2-enedioate.

    Oxidation Reactions: The major products are carboxylic acids.

Scientific Research Applications

Dimethyl 2-(bromomethyl)but-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(bromomethyl)but-2-enedioate involves its reactivity towards nucleophiles. The bromine atom in the compound is highly reactive and can be easily substituted by various nucleophiles. This reactivity is exploited in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its bromine atom provides distinct reactivity compared to its chlorine analog, allowing for different substitution reactions and product formation .

Properties

CAS No.

61784-44-9

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

dimethyl 2-(bromomethyl)but-2-enedioate

InChI

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3

InChI Key

YJVJKHGQCFLAEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(CBr)C(=O)OC

Origin of Product

United States

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